molecular formula C8H4I2N2O B034234 6,8-Diiodoquinazolin-4(1H)-one CAS No. 100540-61-2

6,8-Diiodoquinazolin-4(1H)-one

Cat. No. B034234
CAS RN: 100540-61-2
M. Wt: 397.94 g/mol
InChI Key: BKXIKKIMTDJQTM-UHFFFAOYSA-N
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Description

6,8-Diiodoquinazolin-4(1H)-one is a chemical compound that has been studied for its potential radiomodulatory effects . It is a derivative of quinazolinone, a class of organic compounds .


Synthesis Analysis

The synthesis of 6,8-Diiodoquinazolin-4(1H)-one involves the creation of new quinazolinone derivatives bearing a benzenesulfonamide moiety with a variable acetamide tail . The structures assigned to the products were concordant with the microanalytical and spectral data .


Chemical Reactions Analysis

Compounds related to 6,8-Diiodoquinazolin-4(1H)-one were screened for their ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells . This enzyme is a classical target for the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) .

Mechanism of Action

The compound 2-((6,8-diiodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl) acetamide, a derivative of 6,8-Diiodoquinazolin-4(1H)-one, showed potent NQO1 inducer activity in vitro . Molecular docking of this compound inside the Nrf2-binding site of Kelch-like ECH associated protein 1 (Keap1), the main negative regulator of Nrf2, showed the same binding interactions as that of the co-crystallized ligand .

Safety and Hazards

The compound 2-((6,8-diiodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl) acetamide, a derivative of 6,8-Diiodoquinazolin-4(1H)-one, had low toxicity in mice (LD50 = 500 mg/kg) . It also reduced the damaging effects of gamma radiation, as assessed by the levels of Nrf2, NQO1, reactive oxygen species (ROS), and malondialdehyde (MDA) in liver tissues .

Future Directions

The findings suggest that the compound 2-((6,8-diiodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl) acetamide could be considered as a promising antioxidant and radiomodulatory agent . This indicates potential future directions for the study and application of 6,8-Diiodoquinazolin-4(1H)-one and its derivatives.

properties

IUPAC Name

6,8-diiodo-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4I2N2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXIKKIMTDJQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4I2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405403
Record name 4(3H)-Quinazolinone,6,8-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Diiodoquinazolin-4(1H)-one

CAS RN

100540-61-2
Record name 4(3H)-Quinazolinone,6,8-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-DIIODO-QUINAZOLIN-4-OL
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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